N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide
Overview
Description
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is a synthetic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromene core, which is a fused ring system containing both benzene and pyrone rings, and a benzamide group attached to it.
Preparation Methods
The synthesis of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide can be achieved through a novel one-pot three-step method. This method involves the hydrolysis of 4-cyanobuta-1,3-dienolate salts. The process begins with the reaction of 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various N-substituted cyanacetamides . This approach allows for the rapid generation of a library of chromene derivatives, making it highly efficient for industrial production.
Chemical Reactions Analysis
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In medicine, it is being explored for its anti-inflammatory and antioxidant properties. Additionally, in the industry, it is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and oxidative stress. Additionally, it may interact with DNA and proteins, leading to the modulation of gene expression and protein function .
Comparison with Similar Compounds
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide can be compared with other chromene derivatives such as N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide. While both compounds share a similar chromene core, the presence of different substituents can lead to variations in their biological activities and chemical properties. The unique combination of the chromene core and the benzamide group in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-7-4-8-14-11(13)9-12(16(20)21-14)17-15(19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMDTJXDDZFJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396889 | |
Record name | Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92856-34-3 | |
Record name | Benzamide, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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